2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
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Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Cyclization Reactions : A study by Wilamowski et al. (1995) explores the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate, leading to the formation of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and other derivatives. This process highlights a route to synthesize octahydrophenanthrene derivatives, showcasing the chemical versatility of cyclohexene-based compounds Wilamowski et al., 1995.
Enamine Chemistry : Carlsson and Lawesson (1982) discuss the transformation of cyclohexanone derivatives into enaminones and their reduction to synthesize α,β-unsaturated aldehydes. This study underlines the compound's role in generating structurally complex molecules through enamine chemistry Carlsson & Lawesson, 1982.
Asymmetric Synthesis and Catalysis
Chiral Ligands : Schiffers et al. (2006) present an efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, yielding enantiomers with high purity. These derivatives are further used as ligands in asymmetric catalysis, demonstrating their potential in synthesizing optically active compounds Schiffers et al., 2006.
properties
IUPAC Name |
4-(4-anilinoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(17-22(24(29)30)25-16-15-18-7-3-1-4-8-18)27-21-13-11-20(12-14-21)26-19-9-5-2-6-10-19/h2,5-7,9-14,22,25-26H,1,3-4,8,15-17H2,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCOSGWWOTJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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